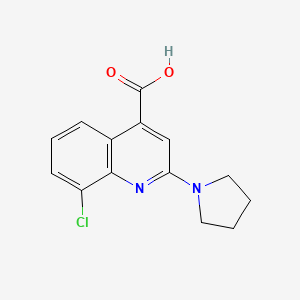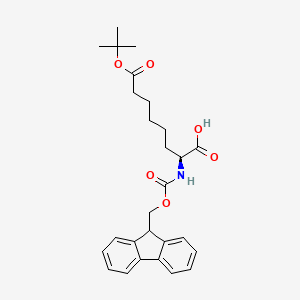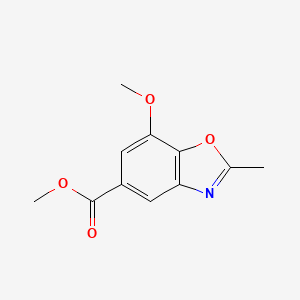![molecular formula C12H10NNaO4S2 B1392819 Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate CAS No. 1251925-24-2](/img/structure/B1392819.png)
Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate consists of a thiazole ring attached to a methanesulfonylphenyl group and an acetate group. The molecular weight is 319.3 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc. of Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate are not available in the search results . For detailed properties, it is recommended to refer to material safety data sheets or contact suppliers.Applications De Recherche Scientifique
1. Chemical Synthesis and Modification
Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate and its related compounds are involved in various chemical synthesis processes. For instance, they are used in reactions like the synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-eneamides, where methyl aroylpyruvates react with 2-(4-aminobenzenesulfamido)thiazole in the presence of anhydrous sodium acetate (Gein, Bobrovskaya, Russkikh, & Petukhova, 2018). Similarly, the compound is used in the synthesis of various thiazole derivatives, highlighting its role in the generation of new chemical entities (Kornienko, Zyabrev, & Brovarets, 2014).
2. Biological and Pharmaceutical Research
In biological and pharmaceutical research, derivatives of this compound are explored for their potential therapeutic applications. For example, some derivatives have been tested for their analgesic, anti-inflammatory, and antimicrobial activities, indicating their possible use in developing new medications (Gein et al., 2019). Additionally, compounds related to Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate have been investigated for their antimicrobial activity, further underscoring their potential in pharmaceutical research (Abdel‐Hafez, 2003).
Propriétés
IUPAC Name |
sodium;2-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2.Na/c1-19(16,17)9-4-2-8(3-5-9)10-7-18-11(13-10)6-12(14)15;/h2-5,7H,6H2,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWPXTMUCODFMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)

![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)



![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)


![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)
![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)

![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)